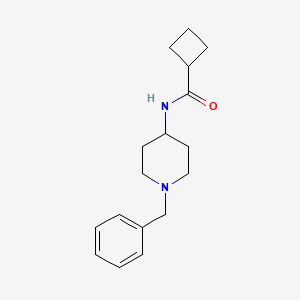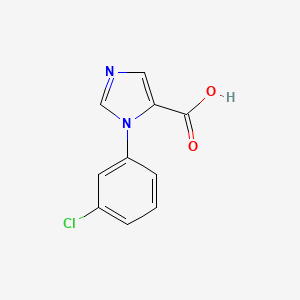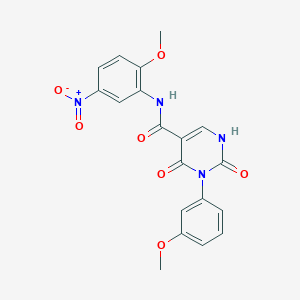![molecular formula C9H12ClN B2482828 [(1R)-1-(4-Chlorophenyl)ethyl]methylamine CAS No. 159053-43-7](/img/structure/B2482828.png)
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(4-Chlorophenyl)ethyl]methylamine typically involves the reduction of the corresponding ketone, (4-chlorophenyl)acetone, followed by reductive amination. The reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride. The reductive amination step involves the reaction of the resulting alcohol with methylamine in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts for asymmetric reduction is also explored to achieve enantioselective synthesis, which is crucial for producing the desired (1R) enantiomer .
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [(1R)-1-(4-Chlorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 4-Chlorophenylacetic acid
- 4-Chlorophenylacetone
Uniqueness
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine is unique due to its chiral nature and the presence of both an amine and a chlorophenyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in pharmacological research .
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCGUAPWQKOPA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2482751.png)
![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)
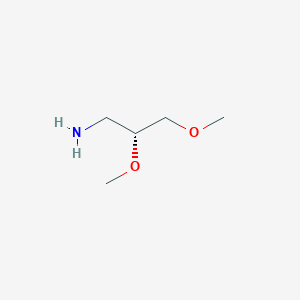

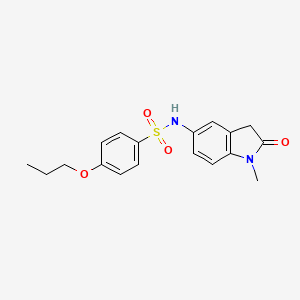
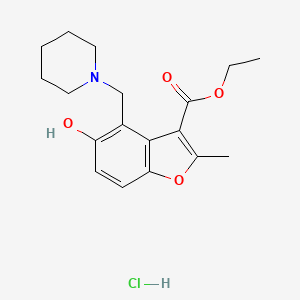
![N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2482758.png)
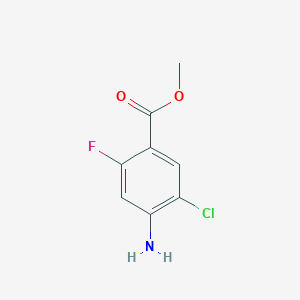
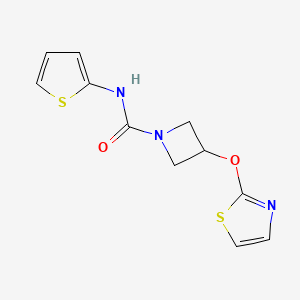
![2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2482762.png)
